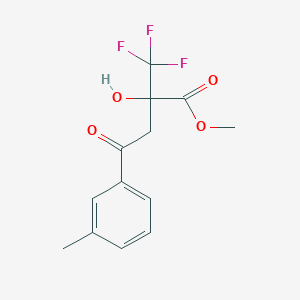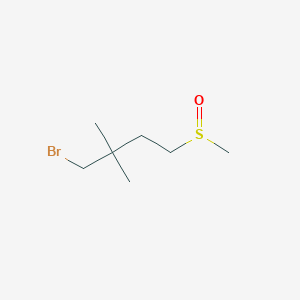
1-Bromo-4-methanesulfinyl-2,2-dimethylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-methanesulfinyl-2,2-dimethylbutane is an organic compound with the molecular formula C7H15BrOS and a molecular weight of 227.16 g/mol . This compound is primarily used in research settings and is known for its unique structural features, which include a bromine atom and a methanesulfinyl group attached to a dimethylbutane backbone .
Méthodes De Préparation
One common synthetic route includes the reaction of 4-methanesulfinyl-2,2-dimethylbutane with a brominating agent such as N-bromosuccinimide (NBS) under specific conditions . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity .
Analyse Des Réactions Chimiques
1-Bromo-4-methanesulfinyl-2,2-dimethylbutane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The methanesulfinyl group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form different products depending on the reducing agents used.
Common reagents and conditions for these reactions include bases like sodium hydroxide for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions vary based on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Bromo-4-methanesulfinyl-2,2-dimethylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-methanesulfinyl-2,2-dimethylbutane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the methanesulfinyl group can undergo oxidation or reduction . These interactions can affect the compound’s reactivity and stability, influencing its overall behavior in different chemical environments .
Comparaison Avec Des Composés Similaires
1-Bromo-4-methanesulfinyl-2,2-dimethylbutane can be compared to other similar compounds, such as:
1-Bromo-4-methanesulfonyl-2,2-dimethylbutane: This compound has a sulfonyl group instead of a sulfinyl group, which affects its reactivity and stability.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: This compound has a benzene ring, making it structurally different but functionally similar in some reactions.
Propriétés
Formule moléculaire |
C7H15BrOS |
|---|---|
Poids moléculaire |
227.16 g/mol |
Nom IUPAC |
1-bromo-2,2-dimethyl-4-methylsulfinylbutane |
InChI |
InChI=1S/C7H15BrOS/c1-7(2,6-8)4-5-10(3)9/h4-6H2,1-3H3 |
Clé InChI |
FNXBBWVRSBQDCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCS(=O)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



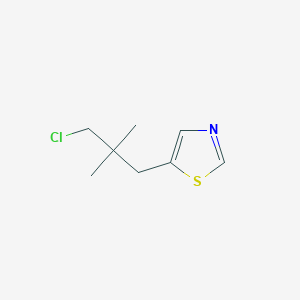
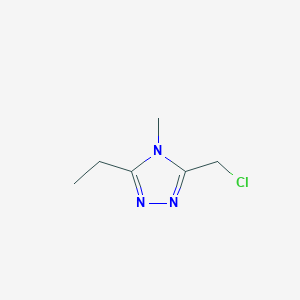
![tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate](/img/structure/B13200665.png)
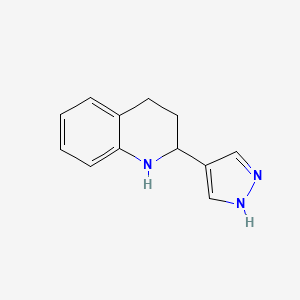
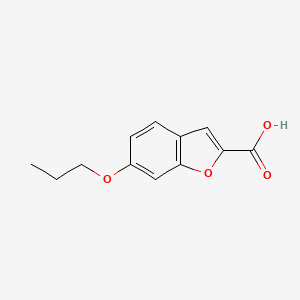
![N-[(2,4,6-trimethylphenyl)methyl]cyclopropanamine](/img/structure/B13200672.png)


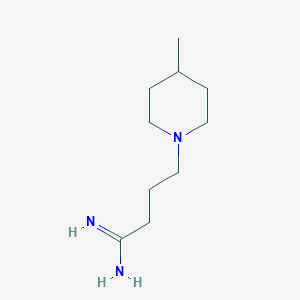
![1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13200695.png)
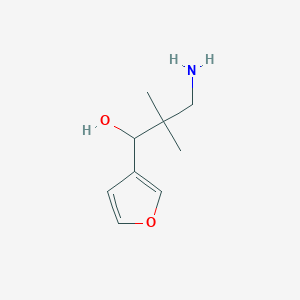
![2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13200704.png)
